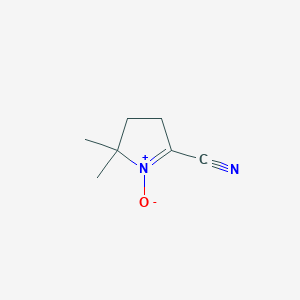
2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is an organic compound with the molecular formula C7H10N2O. It is known for its applications in various scientific fields, particularly in the study of free radicals and oxidative stress. This compound is a nitrone spin trap, which means it can react with free radicals to form stable adducts, making it useful in electron spin resonance (ESR) spectroscopy .
准备方法
The synthesis of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide typically involves the reaction of pyrroline with dimethylamine to form 5,5-dimethyl-1-pyrroline. This intermediate is then oxidized using oxygen under controlled conditions to produce the desired N-oxide . The reaction often requires organic solvents such as methanol or dichloromethane and catalysts like silver chloride. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced, although specific conditions and reagents for this reaction are less commonly reported.
Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.
Common reagents used in these reactions include oxygen for oxidation and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions but often involve modifications to the pyrroline ring or the cyano group.
科学研究应用
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide has several scientific research applications:
Chemistry: It is used as a spin-trapping agent in ESR spectroscopy to detect and study free radicals.
Biology: The compound is employed in studies of oxidative stress and cellular responses to free radicals.
Industry: It can be used in the development of sensors for detecting metal ions and other analytes.
作用机制
The primary mechanism of action for 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide involves its ability to trap free radicals. When it encounters a free radical, it forms a stable adduct, which can then be detected and analyzed using ESR spectroscopy. This trapping mechanism helps in reducing oxidative damage and studying the effects of free radicals on biological systems . The compound also influences various molecular pathways, including the expression of heme oxygenase-1 and inducible nitric oxide synthase .
相似化合物的比较
2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide is unique among nitrone spin traps due to its specific structure and reactivity. Similar compounds include:
5,5-Dimethyl-1-pyrroline N-oxide: Another nitrone spin trap with similar applications but different reactivity and stability.
3,4-Dihydro-2,2-dimethyl-2H-pyrrole 1-oxide: A related compound with comparable spin-trapping properties.
The uniqueness of 2-Cyano-5,5-dimethyl-1-pyrroline 1-oxide lies in its cyano group, which can influence its reactivity and the types of radicals it can trap.
属性
CAS 编号 |
58134-13-7 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
5,5-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carbonitrile |
InChI |
InChI=1S/C7H10N2O/c1-7(2)4-3-6(5-8)9(7)10/h3-4H2,1-2H3 |
InChI 键 |
FUJYYCOTKDZNSV-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=[N+]1[O-])C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



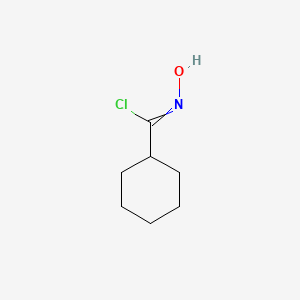
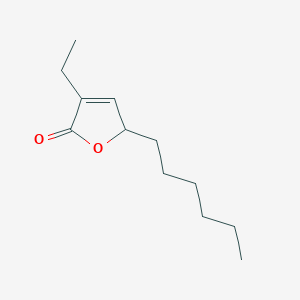
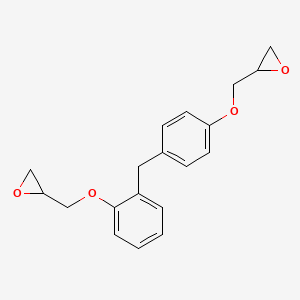

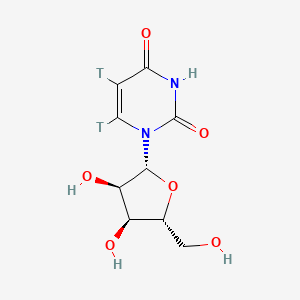

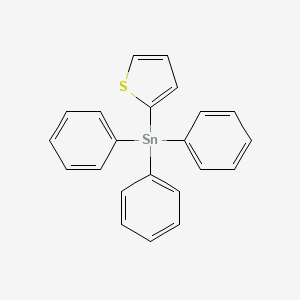
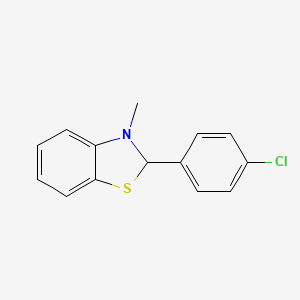
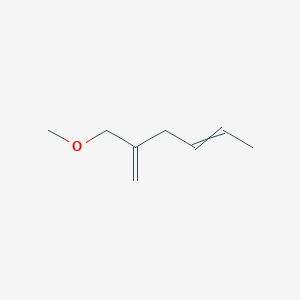
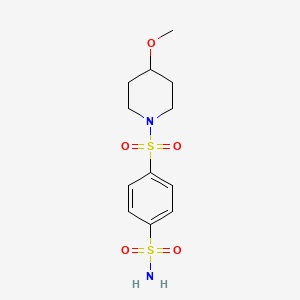
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
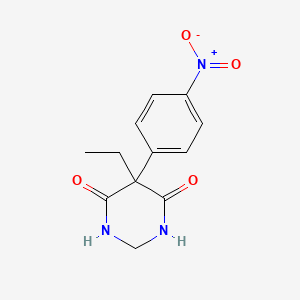
![4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14628716.png)
